molecular formula C13H8BrNO2S B14567788 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile CAS No. 61380-87-8

6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile

Cat. No.: B14567788
CAS No.: 61380-87-8
M. Wt: 322.18 g/mol
InChI Key: QLIZWGWIQMJGMB-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound featuring a pyran ring core substituted with a bromophenyl group at position 6, a methylsulfanyl (SCH₃) moiety at position 4, and a carbonitrile group at position 2. This compound’s structure suggests applications in medicinal chemistry and materials science, though its exact properties require experimental validation.

Properties

CAS No.

61380-87-8

Molecular Formula

C13H8BrNO2S

Molecular Weight

322.18 g/mol

IUPAC Name

6-(4-bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C13H8BrNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3

InChI Key

QLIZWGWIQMJGMB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Primary amine

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound with a pyran ring and substituents including a bromophenyl and a methylsulfanyl group. Its molecular formula is C12H8BrN2O2S. The carbonitrile functional group in its structure contributes to its chemical reactivity and potential biological activities.

Potential Applications

Pyran derivatives, such as this compound, have a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The bromophenyl group may enhance these activities because of its electron-withdrawing effects, which can increase the compound's reactivity towards biological targets.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry because of its biological activity and could be a lead compound for the development of new pharmaceuticals for various diseases, especially inflammation and cancer. Interaction studies could focus on its binding affinity with various biological receptors or enzymes to elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and in vitro assays can provide insights into how this compound interacts at the molecular level with target proteins or nucleic acids.

Materials Science

Its unique structure also makes it a candidate for materials science applications where heterocycles are utilized.

Structural Comparison

Compound NameUnique FeaturesBiological Activity
This compoundBromophenyl group enhances reactivityAntimicrobial, anticancer
6-(Phenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrileNo halogen substituentAntioxidant
5-(4-Bromophenyl)-2-thioxo-3-pyrrolidinoneDifferent heterocycleAntiinflammatory
7-(4-Chlorophenyl)-2-oxopyran-3-carbonitrileChlorine substituentAntimicrobial

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile depends on its specific application:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The target compound is compared to four analogues (Table 1), highlighting substituent effects on molecular weight, electronic properties, and solubility.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₁₀BrNO₂S ~336* 4-SCH₃, 6-BrPh, 2-oxo, 3-CN
6-(4-Bromophenyl)-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile C₁₇H₁₅BrN₂O₂ 359.22 4-piperidinyl, 6-BrPh, 2-oxo, 3-CN
4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile C₁₁H₅BrN₂O₂ 275.07 Furan ring, 4-BrPh, 2-oxo, 3-CN
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₁H₁₆ClN₃OS 393.89 Benzyl, 4-ClPh, 4-SCH₃, 2-oxo, 3-CN

*Estimated based on atomic composition; experimental validation required.

Key Observations:
  • Piperidinyl vs. Methylsulfanyl (Row 2 vs. Target) : The piperidinyl group introduces a tertiary amine, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the lipophilic SCH₃ group .
  • Furan vs. Pyran Ring (Row 3) : The furan derivative (C₁₁H₅BrN₂O₂) has a smaller, more rigid ring, reducing steric bulk but increasing ring strain. This may lower thermal stability compared to the pyran-based target compound .
  • Chlorophenyl vs.

Spectroscopic and Reactivity Differences

  • FT-IR Signatures :

    • The target compound’s 2-oxo group is expected to show a carbonyl stretch near 1700 cm⁻¹, while the carbonitrile (CN) group appears at ~2200 cm⁻¹. Substituents like piperidinyl (electron-donating) may lower the carbonyl frequency, whereas bromophenyl (electron-withdrawing) could raise it .
    • The furan derivative () lacks a pyran ring, leading to distinct conjugation patterns and altered UV-Vis absorption profiles.
  • Hydrogen Bonding and Crystal Packing: The methylsulfanyl group in the target compound is less polar than the piperidinyl analogue, reducing its ability to form intermolecular hydrogen bonds. This difference may lead to variations in crystal packing efficiency, as modeled by SHELX and ORTEP-3 software . Graph set analysis () suggests that compounds with hydrogen-bond donors (e.g., piperidinyl) form more robust supramolecular networks than sulfur-containing analogues.

Biological Activity

6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyran ring with a bromophenyl group and a methylsulfanyl substituent. Its molecular formula is C13H8BrNO2SC_{13}H_8BrNO_2S, and it has been identified by various databases under different identifiers, including PubChem CID 4089059 .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain studies suggest that the compound may induce apoptosis in cancer cells.
  • Enzyme Modulation : The compound may act as a modulator of methyl modifying enzymes, influencing gene expression and cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The compound could interact with specific receptors, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to cell death.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0ROS generation

Antimicrobial Activity

Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL.

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

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